Netzahualcoyonol

Antibacterial Selectivity Index Cytotoxicity

Research on S. aureus biofilms and combination therapies is often hampered by compounds lacking validated mechanistic data or favorable selectivity. Netzahualcuyonol directly addresses this gap. - **Validated Anti-Biofilm Activity:** Disrupts pre-formed S. aureus biofilms; suitable for biofilm pathogenesis studies. - **Demonstrated Synergy:** Potentiates β-lactams and aminoglycosides against resistant strains. - **Quantifiable Starting Point:** Reported Selectivity Index (SI) of 2.56 vs. S. aureus for SAR campaigns. - **Supply Assurance:** Strict quality control; available for immediate research use.

Molecular Formula C30H38O5
Molecular Weight 478.6 g/mol
Cat. No. B15565204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNetzahualcoyonol
Molecular FormulaC30H38O5
Molecular Weight478.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H38O5/c1-16-13-27(3)15-23(32)30(6,26(34)35-7)14-22(27)29(5)11-10-28(4)19(24(16)29)9-8-18-17(2)25(33)21(31)12-20(18)28/h8-9,12,22-23,32-33H,10-11,13-15H2,1-7H3/t22-,23+,27-,28-,29-,30+/m0/s1
InChIKeyAKILTDMBUDIAST-SMVJIKPISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Netzahualcoyonol: Overview & Bioactivity


Netzahualcoyonol (CAS 113579-07-0) is a quinone-methide triterpenoid (QMT) natural product first isolated from the bark of Salacia petenensis and subsequently from S. multiflora roots [1]. This pentacyclic compound (C₃₀H₃₈O₅, MW 478.6 g/mol) is characterized by a quinone-methide pharmacophore that enables quasi-intercalative DNA interaction, a putative mechanism underlying its cytotoxic and antibacterial properties [2]. Unlike many QMTs that exhibit broad cytotoxicity limiting their utility, netzahualcoyonol demonstrates a therapeutically favorable selectivity profile, making it a compelling candidate for focused antimicrobial and mechanistic research programs [3].

Netzahualcoyonol: Irreplaceable in Anti-Staphylococcal Research


Quinone-methide triterpenoids (e.g., celastrol, pristimerin, tingenone) share a common pharmacophore but diverge markedly in substituent patterns that govern selectivity, potency spectrum, and cytotoxicity profiles [1]. While celastrol and pristimerin demonstrate sub-micromolar MICs against Gram-positive bacteria, their therapeutic utility is frequently compromised by narrow selectivity indices (SI < 2) and pronounced mammalian cytotoxicity [2]. Netzahualcoyonol, distinguished by its 2-carboxylate methyl ester and 3,10-dihydroxy substitution pattern, exhibits a uniquely balanced profile: it retains clinically relevant antibacterial potency while achieving selectivity indices up to 20.56, a >10-fold improvement over class averages [3]. This differential selectivity, coupled with its validated antibiofilm and β-lactam/aminoglycoside synergistic activities, renders netzahualcoyonol functionally non-substitutable in studies requiring both antimicrobial efficacy and an acceptable in vitro safety margin [4].

Netzahualcoyonol: Comparative Evidence


Gram-Positive Antibacterial Potency

Netzahualcoyonol exhibits a Selectivity Index (SI = CC₅₀ / MIC) of 20.56 against Staphylococcus saprophyticus, representing a >10-fold improvement over the class-typical SI values reported for pristimerin (SI < 2.0) and celastrol (SI typically ≤1.5) against Gram-positive pathogens [1]. This quantitative advantage directly addresses the primary limitation of QMTs as antimicrobial leads: excessive mammalian cytotoxicity relative to antibacterial potency [2].

Antibacterial Selectivity Index Cytotoxicity Gram-positive

Selectivity Index Against S. aureus

Netzahualcoyonol demonstrates selective cytotoxicity against Hep G2 hepatocellular carcinoma cells (IC₅₀ = 1.95 μM) while exhibiting minimal toxicity toward non-tumorigenic Vero cells, a selectivity profile not consistently observed with the co-isolated QMT tingenone [1]. Tingenone, while potent in antimicrobial assays, is documented to exert broad cytotoxicity across multiple mammalian cell lines, limiting its utility in studies requiring discrimination between antibacterial and cytotoxic mechanisms [2].

Cytotoxicity Hep G2 Anticancer Selectivity

Antibiotic Synergy in S. aureus

Netzahualcoyonol exhibits a narrow-spectrum Gram-positive antibacterial profile with MIC values ranging from 1.56 to 25.0 µg/mL (equivalent to 3.26–52 µM) against Staphylococcus aureus, S. saprophyticus, and Bacillus subtilis, while showing no activity against Gram-negative bacteria [1]. Celastrol, in contrast, demonstrates a broader spectrum with MIC values as low as 0.16 µg/mL against some Gram-positive strains but also exhibits Gram-negative activity, which may be less desirable in applications requiring Gram-positive specificity [2].

Antibacterial Gram-positive Spectrum of Activity Celastrol

Netzahualcoyonol Biofilm Disruption: Quantitative Reduction in S. aureus Biofilm Biomass

Netzahualcoyonol quantitatively disrupts pre-formed S. aureus biofilms, an activity not uniformly observed across the QMT class [1]. While pristimerin has demonstrated biofilm inhibition, the extent of disruption at sub-MIC concentrations is less well-characterized than for netzahualcoyonol, which showed significant biofilm biomass reduction at concentrations as low as 0.5× MIC [2].

Biofilm Anti-biofilm Staphylococcus aureus Virulence

Synergistic Antibacterial Activity: Netzahualcoyonol + β-Lactams/Aminoglycosides

Netzahualcoyonol demonstrates synergistic antibacterial effects when combined with β-lactam antibiotics (e.g., ampicillin, oxacillin) and aminoglycosides (e.g., gentamicin) against S. aureus, as measured by checkerboard assays and fractional inhibitory concentration index (FICI) calculations [1]. This synergistic profile is not a universal feature of QMTs; for instance, celastrol's synergy is primarily documented with vancomycin against enterococci, and pristimerin's synergy spectrum is less well-defined [2].

Synergy β-lactams Aminoglycosides Combination Therapy

Netzahualcoyonol: Validated Research Applications


Anti-Staphylococcal Lead Compound

Given netzahualcoyonol's SI of 20.56 against S. saprophyticus and 2.56 against S. aureus, researchers can utilize this compound to dissect QMT-mediated antibacterial mechanisms without the confounding effects of high mammalian cytotoxicity that plague celastrol and pristimerin studies [1]. This is particularly valuable for extended time-course experiments and combination studies where maintaining viable host cell controls is critical.

Antibiotic Adjuvant Against S. aureus

Netzahualcoyonol's demonstrated ability to disrupt pre-formed S. aureus biofilms at sub-MIC concentrations (0.5× MIC) makes it a preferred tool compound for investigating biofilm eradication mechanisms and screening for synergistic anti-biofilm combinations [2]. This application is directly supported by quantitative biofilm biomass reduction data.

Biofilm Disruption Probe for S. aureus

Industrial antimicrobial research programs can leverage netzahualcoyonol's validated synergistic activity with β-lactams and aminoglycosides to screen for novel adjuvant combinations and to study the mechanistic basis of QMT-antibiotic synergy [3]. The compound's defined synergy profile provides a benchmark for evaluating synthetic analogs and derivatives.

Cancer Cell Line Selectivity Profiling: Hep G2 vs. Non-Tumorigenic Cells

Netzahualcoyonol's selective cytotoxicity (Hep G2 IC₅₀ = 1.95 μM) coupled with low Vero cell toxicity positions it as a valuable control or lead compound in anticancer drug discovery programs focused on hepatocellular carcinoma [4]. The differential cytotoxicity profile enables cleaner interpretation of QMT-mediated anticancer mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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